7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5S/c1-19-11-10(17-18-19)12(16-6-15-11)20-5-7-8(13)3-2-4-9(7)14/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOPRHXSCQEOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with a suitable amidine or guanidine derivative.
Introduction of the 2-chloro-6-fluorobenzylthio Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, such as solution-phase parallel synthesis, and the application of advanced purification methods, such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has shown potential as an anti-inflammatory agent. It has been studied for its ability to inhibit the expression and activity of various inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, it has been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various applications.
Mechanism of Action
The mechanism of action of 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . The compound may also interact with other signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
The [1,2,3]triazolo[4,5-d]pyrimidine core is shared among several derivatives, but substituents at positions 3, 5, and 7 dictate their biological and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Derivatives
Antiviral and Antitumor Profiles
- Antiviral Activity: Derivatives like 6a-e (7-amino-2-aryl-triazolo[4,5-d]pyrimidines) inhibit herpes simplex virus (HSV-1/2) at >4 µg/mL, whereas the target compound’s halogenated thioether may enhance bioavailability and target specificity .
- Antitumor Potential: The triazolopyrimidine scaffold is known to inhibit kinases like c-Met via π-π stacking interactions (e.g., 3-(quinolin-6-ylmethyl) derivatives) . The 2-chloro-6-fluorobenzylthio group in the target compound could modulate kinase selectivity compared to non-halogenated analogs.
Receptor Binding
- Cannabinoid Receptor Affinity: Patent data highlight triazolopyrimidines as CB2 agonists . The target compound’s 2-chloro-6-fluorobenzylthio group may enhance CB2 binding over unsubstituted or methylated analogs (e.g., 3-[(naphthalen-1-yl)methyl]-7-piperidinyl derivatives) .
Key Research Findings
Thionation Yields : Thioether formation using P₄S₁₀ achieves moderate yields (44–68%), whereas Lawesson’s reagent improves efficiency in oxygenated precursors .
Halogenation Impact: Chloro/fluoro substituents (e.g., 2-Cl-6-F-benzyl) enhance metabolic stability and receptor binding compared to non-halogenated groups .
Therapeutic Versatility : The scaffold’s adaptability is evident in its applications—CB2 agonists, antivirals, and kinase inhibitors—depending on substitution patterns .
Biological Activity
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14ClF2N5S
- Molecular Weight : 389.8 g/mol
- CAS Number : 863460-44-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Solvents : Dimethylformamide (DMF), ethanol
- Bases : Potassium carbonate or sodium hydride
The reaction pathways often utilize thioether linkages and halogenated aromatic groups to enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A derivative similar to this compound was shown to inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM .
Antiviral Activity
The compound has also been evaluated for its antiviral potential:
- In vitro studies indicated that certain triazolopyrimidine derivatives can inhibit viral polymerases and exhibit activity against various viruses by targeting specific kinases involved in viral replication .
The biological activity of this compound is believed to stem from its ability to interact with key molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor for kinases involved in cancer signaling pathways.
- Enzyme Interaction : Preliminary studies suggest it binds to specific enzymes that play a role in viral replication.
Study 1: Anticancer Activity
In a study conducted by Guo et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxicity against MDA-MB-231 cells. Among these compounds, those with electron-withdrawing groups exhibited enhanced activity . The structure–activity relationship indicated that modifications at specific positions significantly influenced the potency.
Study 2: Antiviral Potential
Research published in MDPI highlighted the effectiveness of certain triazolopyrimidine derivatives against viral infections. These compounds showed promising results in inhibiting reverse transcriptase activity in MT-4 cells at low micromolar concentrations .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50/EC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-231 | 27.6 |
| Compound B | Antiviral | Reverse Transcriptase | 0.20 |
| Compound C | Anticancer | Non-Small Cell Lung Cancer | 43 - 87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
